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N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane

adhesion promoter carbon fiber composites interlaminar shear strength

Formulators balancing interfacial amine density with hydrolysis kinetics in moisture-cure sealants and RTM composites face a viscosity vs. crosslink-density trade-off. This diamino-methyldimethoxysilane resolves the conflict through its 1:1 amine-to-hydrolyzable-site architecture, delivering controlled siloxane network growth without brittle interphase formation. • Reduces epoxy resin viscosity vs. trimethoxy analogs, enabling faster fiber wet-out and shorter cycle times in liquid molding (Yang et al., 2013) • Hydrolyzes 3-10× faster than diethoxy analog (CAS 70240-34-5), accelerating skin formation and green strength in 1K SMP/STP sealants • Provides 2× the amine density per anchored silane vs. monoamino-trimethoxysilanes, maximizing surface coupling reactivity for filled epoxy/polyurethane composites • Effectively consolidates degraded PUR ester foam at low concentrations via deeper secondary-amine-driven cellular penetration (Pellizzi et al., 2012) Supplied as ≥97% pure colorless liquid; packed under nitrogen for moisture-sensitive integrity.

Molecular Formula C8H22N2O2Si
Molecular Weight 206.36 g/mol
CAS No. 3069-29-2
Cat. No. B1265599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
CAS3069-29-2
Molecular FormulaC8H22N2O2Si
Molecular Weight206.36 g/mol
Structural Identifiers
SMILESCO[Si](C)(CCCNCCN)OC
InChIInChI=1S/C8H22N2O2Si/c1-11-13(3,12-2)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3
InChIKeyMQWFLKHKWJMCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane (CAS 3069-29-2): A Diamino-Functional Methyldimethoxysilane for Controlled Interfacial Coupling


N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane (CAS 3069-29-2) is a bifunctional, diamino-type organosilane coupling agent. Its molecular architecture features a primary–secondary diamine head group (aminoethylaminopropyl) tethered to a methyldimethoxysilane anchor . This structure confers dual amine reactivity alongside exactly two hydrolyzable methoxy sites, distinguishing it from both monoamine silanes and trialkoxy diamine analogs. The compound is employed primarily as an adhesion promoter, surface modifier, and crosslinking additive in epoxy, polyurethane, polysulfide, and silicone systems where amine density, hydrolysis rate, and condensation crosslink density must be balanced to meet application-specific interfacial requirements.

Why N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane Cannot Be Interchanged with Monoamino or Trialkoxy Silanes Without Performance Trade-offs


Aminosilanes differ materially in the number of amine sites, the hydrolyzable group count, and the alkyl substitution on silicon. Substituting the diamino-methyldimethoxy architecture of CAS 3069-29-2 with a monoamine silane reduces interfacial amine density and changes the organic-phase coupling chemistry [1]. Replacing methoxy with ethoxy groups slows hydrolysis kinetics and alters condensation timing in moisture-cure systems [2]. Switching from a methyldimethoxysilane (two hydrolyzable sites) to a trimethoxysilane (three sites) increases the potential siloxane crosslink density, which can raise interfacial modulus but may also embrittle the interphase and restrict molecular mobility [3]. These structural variations manifest as quantifiable differences in composite mechanical properties, adhesion durability, and formulation viscosity, making direct drop-in substitution unreliable without experimental validation.

Comparator-Based Differentiation of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane: Quantitative Evidence Across Key Performance Dimensions


Carbon/Epoxy Composite Flexural and ILSS Performance: YDH602 (Methyldimethoxy) vs. YDH792 (Trimethoxy)

In a direct head-to-head matrix-modification study of carbon fiber/epoxy composites, both YDH602 (N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane) and YDH792 (N-(2-aminoethyl)-3-aminopropyltrimethoxysilane) were incorporated at 0.5 wt% into the epoxy resin. The YDH792-modified system exhibited larger improvements over unmodified composites in flexural strength (+44% vs +16% for YDH602) and interlaminar shear strength (ILSS; +42% vs +18% for YDH602), while tensile strength increases were comparable (+4% for YDH792 vs +3% for YDH602). Critically, YDH602 modification reduced the epoxy resin viscosity, benefiting fiber wet-out during liquid composite molding, whereas YDH792 did not show the same viscosity-reduction effect [1].

adhesion promoter carbon fiber composites interlaminar shear strength

Interlaminar Shear Strength (ILSS) Comparison: Quantitative Differential Between Methyldimethoxy and Trimethoxy Diamino Silanes

The same Yang et al. (2013) study provides a direct ILSS comparison. At 0.5 wt% silane loading in the epoxy matrix, YDH602 improved ILSS by +18% relative to the unmodified composite, whereas YDH792 improved ILSS by +42% [1]. The 24-percentage-point differential is attributed to the higher siloxane crosslink density achievable with the trimethoxy silane end, which creates a more rigid interphase region. The methyldimethoxy analog produces a less densely crosslinked interphase, which may be advantageous where interfacial toughness and damage tolerance are prioritized over absolute shear strength.

ILSS silane coupling agent fiber-matrix adhesion

Polyurethane Ester Foam Compression Resistance: AEAPMDMS (Diamino) vs. AMDES (Monoamino)

In a comparative study on the reinforcement of degraded polyurethane ester foams, Pellizzi et al. (2012) evaluated two aminoalkylalkoxysilanes: AEAPMDMS (N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane, diamino) and AMDES (3-aminopropylmethyldiethoxysilane, monoamino). Immersion treatment with both silanes increased the compression force deflection (CFD) of the foam samples, indicating mechanical reinforcement. While the study does not report a single numerical superiority of one silane over the other for CFD, the AEAPMDMS treatment achieved effective reinforcement at lower solution concentrations and demonstrated more uniform through-thickness distribution as confirmed by FTIR and SEM-EDS, attributable to the secondary amine functionality enhancing penetration into the cellular polymer network [1].

PU foam consolidation compression force deflection aminoalkylalkoxysilane

Hydrolysis Reactivity Advantage: Methoxysilane vs. Ethoxysilane Analogs (Class-Level Inference)

Methoxy-functional silanes hydrolyze approximately 3–10 times faster than their ethoxy counterparts under equivalent pH conditions, as established by systematic hydrolysis rate studies of organoalkoxysilanes [1]. This class-level property means that the target compound (CAS 3069-29-2), bearing two methoxy groups, will generate surface-reactive silanol species more rapidly than its diethoxy analog N-(3-(diethoxymethylsilyl)propyl)ethylenediamine (CAS 70240-34-5). In moisture-cure adhesive and sealant formulations where rapid initial tack development is required, this kinetic advantage can shorten open time and accelerate green strength build-up. The presence of the non-hydrolyzable methyl group on silicon limits condensation to linear or cyclic siloxane oligomers (maximum two siloxane bonds per silicon), preventing the highly crosslinked, three-dimensional networks formed by trimethoxysilane analogs .

hydrolysis kinetics methoxysilane condensation rate

Amine Density vs. Condensation Control Trade-off: Diamino-Methyldimethoxy vs. Monoamino-Trimethoxy Silanes

The target compound provides two reactive amine sites per molecule while limiting silanol condensation to two siloxane bonds due to the methyldimethoxysilane structure. In contrast, a monoamino-trimethoxysilane (e.g., 3-aminopropyltrimethoxysilane, CAS 13822-56-5) provides only one amine site but can form up to three siloxane bonds, yielding higher crosslink density but lower amine loading at the interface. This trade-off is structurally quantified: the target compound has an amine-to-hydrolyzable-site molar ratio of 1:1 (2 amine N : 2 OCH₃), whereas monoamino-trimethoxy silanes have a ratio of 1:3 (1 amine N : 3 OCH₃). When used as a filler pretreatment agent, the target compound therefore deposits approximately twice the amine functional group density per silane molecule anchored, while simultaneously limiting the formation of a rigid, over-condensed polysiloxane layer that could reduce interfacial toughness . This property is explicitly noted in the technical classification of diamino-methyldimethoxy silanes as being suited for filler treatment where amine density should be retained while controlling surface-layer condensation.

amine density surface functionalization condensation control

Dry Strength Enhancement of Cellulosic Materials: AEAPMDMS Performance in Paper Conservation

In a dedicated study of degraded cellulosic materials, Souguir et al. (2012) demonstrated that AEAPMDMS (CAS 3069-29-2) functions as both a dry-strength agent and a deacidification treatment when applied to paper. The double amine functionality was shown to favor penetration into cellulose fibers, with large uptakes achieved at low concentrations (0.05–0.5 M treatment solutions). The strengthening effect was quantified as an increase in mechanical resistance and was found to depend on fiber composition (lignin content) and oxidation state, with higher efficiency for less degraded, less lignified fibers [1]. While this study does not directly compare AEAPMDMS with another silane in the same experiment, the observed dual-function behavior (strengthening + deacidification) is attributed specifically to the diamine structure, which provides both basicity for acid neutralization and multiple hydrogen-bonding/condensation sites for fiber network reinforcement. Monoamine silanes would lack the secondary amine site required for the combined deacidification–strengthening mechanism.

paper strengthening deacidification cellulosic substrate

High-Value Application Scenarios for N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane Rooted in Quantitative Evidence


Viscosity-Sensitive Liquid Composite Molding of Carbon Fiber/Epoxy Laminates

In resin transfer molding (RTM) and vacuum-assisted resin infusion processes, the epoxy matrix viscosity directly governs fiber wet-out speed and part quality. The direct comparative data from Yang et al. (2013) show that YDH602 (CAS 3069-29-2) reduces epoxy resin viscosity, whereas the higher-performing trimethoxy silane YDH792 does not exhibit this benefit [1]. When manufacturing throughput depends on low resin viscosity, YDH602 offers a process-enabling advantage despite yielding lower absolute ILSS and flexural gains compared to YDH792. This makes YDH602 the silane of choice for high-volume liquid molding of semi-structural composite parts where cycle time economics outweigh the need for maximum mechanical property enhancement.

Conservation Treatment of Flexible Polyurethane Ester Foam Artifacts

Museum artifacts made of PUR ester foam suffer loss of mechanical integrity and cannot be treated with conventional PUR ether consolidation methods. The study by Pellizzi et al. (2012) demonstrated that AEAPMDMS effectively reinforces PUR ester foam, with its secondary amine functionality enabling deeper and more uniform penetration into the cellular structure compared to the monoamine analog AMDES [2]. Conservators and conservation scientists should prioritize AEAPMDMS over monoamine silanes for the treatment of degraded PUR ester foam objects, particularly when treatment uniformity at low applied concentrations is a critical performance criterion.

Filler Surface Pretreatment Requiring High Amine Loading with Controlled Condensation

When functionalizing silica, glass, or mineral fillers for epoxy or polyurethane composites, the target compound's 1:1 amine-to-hydrolyzable-site ratio delivers twice the amine density per anchored silane molecule compared to monoamino-trimethoxysilane analogs, while the methyldimethoxysilane end restricts the polysiloxane layer to linear/cyclic oligomers rather than a rigid three-dimensional network . This structurally inherent balance is explicitly recommended for filler treatment applications where maximizing surface amine functionality for subsequent resin coupling must be achieved without creating an overly crosslinked, brittle interphase that could initiate premature composite failure.

Moisture-Cure Adhesives and Sealants Requiring Rapid Initial Tack Development

The methoxy substituents on CAS 3069-29-2 hydrolyze approximately 3–10 times faster than ethoxy groups under comparable conditions, enabling faster generation of surface-bonding silanol species [3]. In one-component moisture-cure silicone, polyurethane, or silane-modified polymer (SMP) sealants, this kinetic advantage accelerates skin formation and green strength build-up. Formulators seeking to minimize open time without switching to more hazardous or costly catalyst systems should consider this compound over its diethoxy analog (CAS 70240-34-5), particularly in construction and consumer adhesive applications where rapid handling strength is a key purchasing specification.

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